

# Technical Guide: (S)-tert-Butyl 1-aminopropan-2-ylcarbamate

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## Compound of Interest

Compound Name: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

Cat. No.: B139727

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CAS Number: 146552-71-8

This technical guide provides a comprehensive overview of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate**, a chiral building block essential for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and illustrates its utility in synthetic workflows.

## Chemical and Physical Properties

**(S)-tert-butyl 1-aminopropan-2-ylcarbamate** is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	146552-71-8	N/A
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	174.24 g/mol	[1]
Boiling Point	263.7 ± 23.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[2]
Physical Form	Solid	
Purity	≥95%	
Storage Temperature	Refrigerator	
InChI Key	JQXZBJAAOLPTKP- LURJTMIESA-N	

## Experimental Protocols

The synthesis of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate** typically involves the selective mono-N-Boc protection of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. Below is a representative experimental protocol based on common synthetic methods for mono-Boc protection of diamines.

## Synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate

This protocol describes a method for the selective mono-Boc protection of (S)-1,2-diaminopropane using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

- (S)-1,2-diaminopropane
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Methanol (MeOH)

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

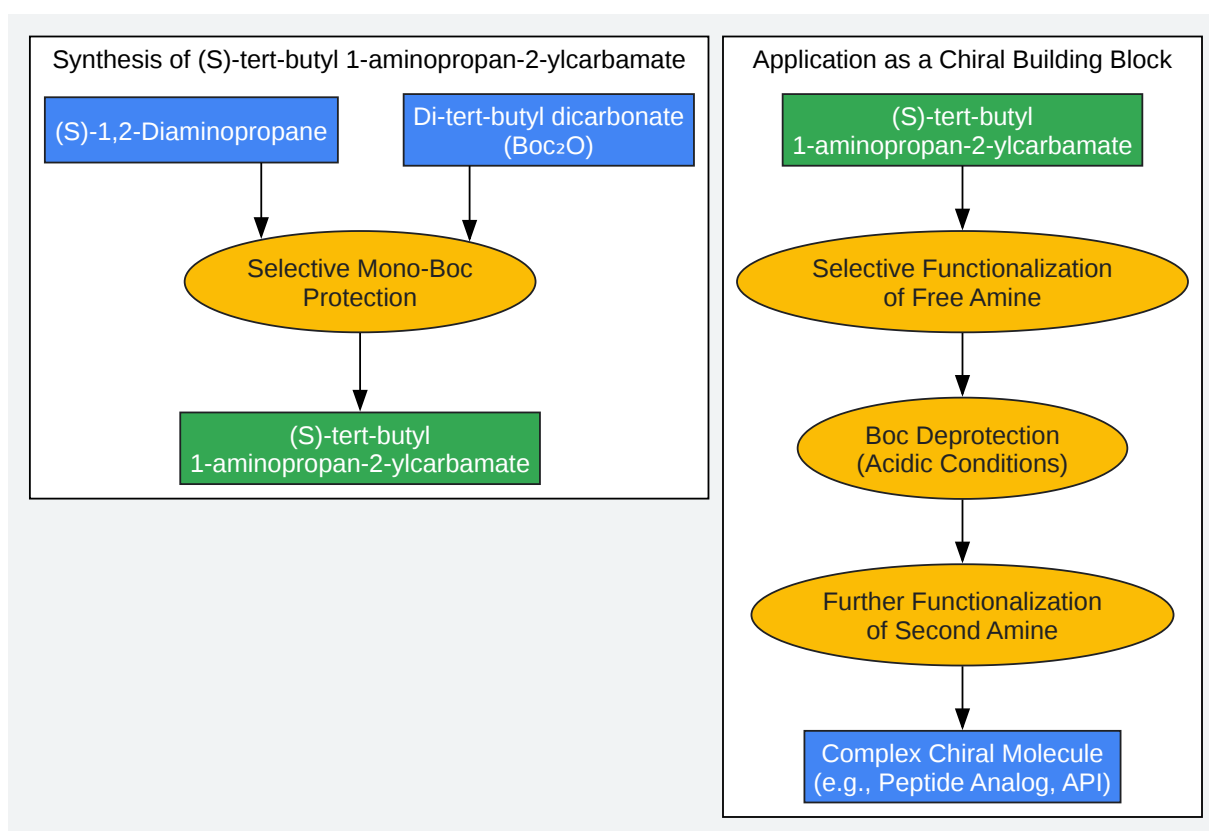
- Monoprotonation of the Diamine:
  - Dissolve (S)-1,2-diaminopropane (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add a solution of hydrochloric acid (1 equivalent) in methanol to the cooled diamine solution while stirring. This selectively protonates one of the amino groups, rendering it less reactive.
- Boc Protection:
  - To the solution containing the monoprotonated diamine, add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1 equivalent) in methanol dropwise at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction:

- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in water and adjust the pH to >12 with a sodium hydroxide solution to deprotonate the remaining ammonium salt.
- Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers.
- Purification:
  - Dry the combined organic layers over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
  - If necessary, the crude product can be further purified by column chromatography on silica gel.

## Synthetic Workflow and Applications

**(S)-tert-butyl 1-aminopropan-2-ylcarbamate** is a valuable chiral intermediate in organic synthesis. The presence of a protected and a free primary amine allows for selective functionalization, making it a key component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

The following diagram illustrates a general workflow for the synthesis and subsequent utilization of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate**.



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### Synthetic Workflow of (S)-tert-butyl 1-aminopropan-2-ylcarbamate

This workflow demonstrates the initial synthesis of the target compound from (S)-1,2-diaminopropane. Subsequently, the free primary amine of the synthesized carbamate can be selectively modified. Following this, the Boc protecting group can be removed under acidic conditions to reveal the second primary amine, which can then undergo further reactions to build more complex, stereochemically defined molecules. This stepwise approach is fundamental in the construction of active pharmaceutical ingredients (APIs) and other target molecules where chirality is a critical factor.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)